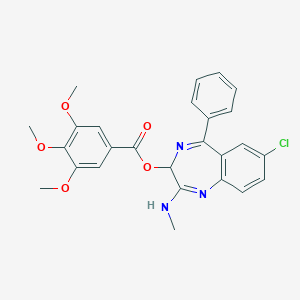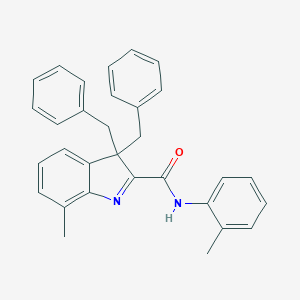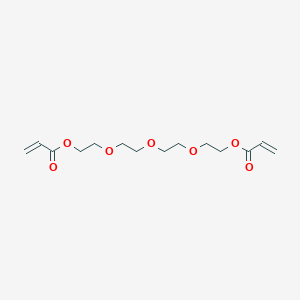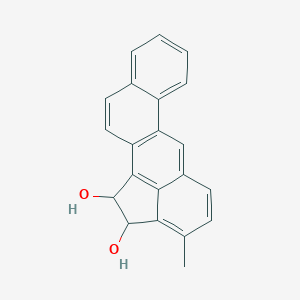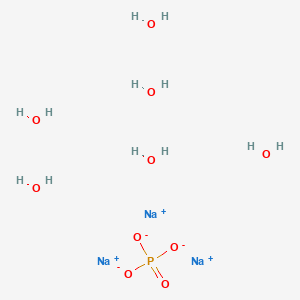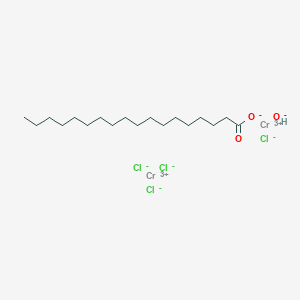
Aniline, N-(2-bromoallyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aniline, N-(2-bromoallyl)- is a chemical compound that is widely used in scientific research. It is a derivative of aniline, which is a colorless liquid that is used as a starting material for the production of various chemicals. Aniline, N-(2-bromoallyl)- has several applications in scientific research, including the synthesis of new compounds, the study of biochemical and physiological effects, and the development of new drugs.
Mecanismo De Acción
The mechanism of action of aniline, N-(2-bromoallyl)- is not well understood. However, it is believed to act by binding to specific receptors or enzymes in the body, thereby modulating their activity. It may also affect the function of ion channels, leading to changes in cellular signaling and metabolism.
Efectos Bioquímicos Y Fisiológicos
Aniline, N-(2-bromoallyl)- has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, such as acetylcholinesterase and butyrylcholinesterase. It has also been shown to modulate the activity of ion channels, such as the potassium channel. Additionally, it has been found to have antifungal and anticancer activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Aniline, N-(2-bromoallyl)- has several advantages and limitations for lab experiments. One advantage is that it is readily available and relatively inexpensive. Additionally, it can be easily synthesized using standard laboratory techniques. However, one limitation is that it may have toxic effects on cells and tissues, which can limit its use in certain experiments. Additionally, it may have limited solubility in certain solvents, which can make it difficult to work with.
Direcciones Futuras
There are several future directions for the research on aniline, N-(2-bromoallyl)-. One direction is to further investigate its mechanism of action, including its binding to specific receptors and enzymes. Another direction is to explore its potential as a therapeutic agent, particularly in the treatment of cancer and fungal infections. Additionally, it may be useful to investigate its effects on cellular signaling and metabolism, as well as its potential for use in diagnostic assays.
Métodos De Síntesis
Aniline, N-(2-bromoallyl)- can be synthesized using various methods, including the reaction of aniline with 2-bromoallyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, and the product is obtained by distillation. Another method involves the reaction of aniline with allyl bromide in the presence of a catalyst, such as palladium on carbon.
Aplicaciones Científicas De Investigación
Aniline, N-(2-bromoallyl)- has several applications in scientific research. It is used as a starting material for the synthesis of new compounds, such as pharmaceuticals and agrochemicals. It is also used in the study of biochemical and physiological effects, such as the inhibition of enzymes and the modulation of ion channels. Additionally, it is used in the development of new drugs, such as anticancer agents and antifungal agents.
Propiedades
Número CAS |
15332-75-9 |
|---|---|
Nombre del producto |
Aniline, N-(2-bromoallyl)- |
Fórmula molecular |
C9H10BrN |
Peso molecular |
212.09 g/mol |
Nombre IUPAC |
N-(2-bromoprop-2-enyl)aniline |
InChI |
InChI=1S/C9H10BrN/c1-8(10)7-11-9-5-3-2-4-6-9/h2-6,11H,1,7H2 |
Clave InChI |
LWQICASDSYKVPZ-UHFFFAOYSA-N |
SMILES |
C=C(CNC1=CC=CC=C1)Br |
SMILES canónico |
C=C(CNC1=CC=CC=C1)Br |
Otros números CAS |
15332-75-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(5-Methyl-2-pyridinyl)amino]-2-pyridinethiol](/img/structure/B99681.png)
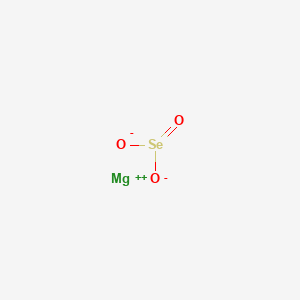
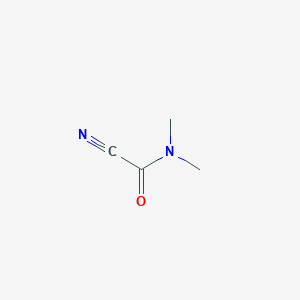
![Chloro[3-(dimethylamino)propyl]magnesium](/img/structure/B99690.png)
